3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride
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Overview
Description
3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride is an organic compound with the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol . It is a white solid that is soluble in water and alcohols, but only slightly soluble in non-polar solvents . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride typically involves multiple steps. One common method starts with the reaction of azetidine with formaldehyde and dimethylamine under acidic conditions to form the intermediate 3-[(dimethylamino)methyl]azetidine . This intermediate is then oxidized to produce 3-[(dimethylamino)methyl]azetidin-3-ol, which is subsequently treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity . The final product is typically purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction typically produces simpler amines .
Scientific Research Applications
3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can affect various biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
3-[(dimethylamino)methyl]azetidine: Similar in structure but lacks the hydroxyl group.
N,N-dimethylazetidin-3-amine: Another related compound with similar properties.
Uniqueness
3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable intermediate in the synthesis of a wide range of compounds .
Properties
CAS No. |
2639445-92-2 |
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Molecular Formula |
C6H16Cl2N2O |
Molecular Weight |
203.11 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]azetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8(2)5-6(9)3-7-4-6;;/h7,9H,3-5H2,1-2H3;2*1H |
InChI Key |
CXFPZYYYLPZTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CNC1)O.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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